3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method for constructing benzofuran rings is through a unique free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher efficiency and scalability. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.
Comparison with Similar Compounds
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other benzofuran derivatives, such as:
(3-amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone: This compound also exhibits biological activities but differs in its structural features and specific applications.
Benzothiophene derivatives: These compounds share similar biological activities but have a sulfur atom in place of the oxygen in the benzofuran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-30-20-13-11-18(12-14-20)26-25(29)21-16-28(19-8-3-2-4-9-19)27-24(21)23-15-17-7-5-6-10-22(17)31-23/h2-16H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZYTCVXGEMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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